molecular formula C22H19N3O5 B2822479 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(6-oxo-1H-pyrimidin-5-yl)propanoic acid CAS No. 2361635-25-6

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(6-oxo-1H-pyrimidin-5-yl)propanoic acid

Cat. No.: B2822479
CAS No.: 2361635-25-6
M. Wt: 405.41
InChI Key: QCFPLGCTWSYLRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(6-oxo-1H-pyrimidin-5-yl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino acid derivative. This compound is often used in peptide synthesis due to its ability to protect the amino group during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(6-oxo-1H-pyrimidin-5-yl)propanoic acid typically involves the following steps:

    Fmoc Protection: The amino group of the amino acid is protected using the Fmoc group. This is achieved by reacting the amino acid with 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.

    Coupling Reaction: The protected amino acid is then coupled with a pyrimidine derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

    Deprotection: The Fmoc group can be removed using a base like piperidine, yielding the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Purification: The product is purified using techniques such as crystallization or chromatography.

    Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(6-oxo-1H-pyrimidin-5-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Fmoc group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(6-oxo-1H-pyrimidin-5-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used in peptide synthesis as a protecting group for amino acids.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(6-oxo-1H-pyrimidin-5-yl)propanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. The compound interacts with molecular targets such as enzymes and receptors, facilitating the formation of peptide bonds.

Comparison with Similar Compounds

Similar Compounds

  • 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(6-oxo-1H-pyrimidin-5-yl)propanoic acid
  • 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(6-oxo-1H-pyrimidin-4-yl)propanoic acid
  • 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(6-oxo-1H-pyrimidin-2-yl)propanoic acid

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrimidine ring, which influences its reactivity and interactions with other molecules. This compound’s unique structure makes it particularly useful in selective peptide synthesis and other specialized applications.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(6-oxo-1H-pyrimidin-5-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5/c26-20-13(10-23-12-24-20)9-19(21(27)28)25-22(29)30-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,10,12,18-19H,9,11H2,(H,25,29)(H,27,28)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCFPLGCTWSYLRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CNC4=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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